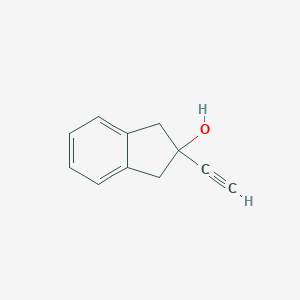

2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Description

Contextualization within Indane Chemistry and Ethynyl (B1212043) Alcohol Functional Groups

The foundation of the molecule is the indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. nih.gov Indane and its derivatives are recognized as "privileged structures" in medicinal chemistry, as this framework appears in numerous biologically active compounds. nih.govwikipedia.org The functionalization of the indane skeleton is a key area of research, allowing for the synthesis of a wide variety of substituted derivatives. bldpharm.com

Table 1: Properties of Indane

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀ |

| Molar Mass | 118.176 g/mol |

| Appearance | Colorless liquid |

| Density | 0.9645 g/cm³ |

| Melting Point | -51.4 °C |

| Boiling Point | 176.5 °C |

Data sourced from nih.gov

Attached to the indane core are two crucial functional groups: a hydroxyl (-OH) group and an ethynyl (-C≡CH) group. Functional groups are specific arrangements of atoms that determine the characteristic chemical reactions of a molecule. nih.govresearchgate.net

Alcohol Group: The hydroxyl group defines the molecule as an alcohol, specifically a tertiary alcohol, as the carbon atom bonded to the -OH group is also bonded to three other carbon atoms. researchgate.net This group can participate in reactions such as esterification and can be used as a directing group in certain synthetic transformations.

Ethynyl Group: The carbon-carbon triple bond, characteristic of alkynes, is a highly versatile functional group in organic synthesis. researchgate.net The terminal hydrogen on the alkyne is weakly acidic, allowing for deprotonation to form a potent nucleophile (an acetylide). chemscene.com This reactivity is central to many carbon-carbon bond-forming reactions.

Table 2: Properties of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol

| Property | Value |

|---|---|

| CAS Number | 136121-30-7 |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

Data sourced from bldpharm.comchemscene.com

Significance of this compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—possessing both an alcohol and a terminal alkyne—allows for a range of chemical modifications to build complex molecular scaffolds.

The terminal alkyne is particularly significant, enabling participation in powerful and widely used cross-coupling and cycloaddition reactions:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Using this compound, chemists can attach various aromatic or vinylic fragments to the indane core, which is a key step in creating complex, multi-ring systems. rsc.org

Click Chemistry: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." thermofisher.com This reaction forms a highly stable 1,4-disubstituted triazole ring, a common linker in medicinal chemistry and materials science. rsc.org

A prime example of its synthetic utility is in the preparation of novel dihydroindeno[1,2-c]isoquinoline and indenoisoquinolinium salts, which have been investigated as topoisomerase I inhibitors for their potential anticancer activity. nih.gov The synthesis of these complex heterocyclic structures leverages the reactivity of the ethynyl group for the construction of the isoquinoline (B145761) portion of the molecule, demonstrating the pivotal role of intermediates like this compound in drug discovery.

Overview of Academic Research Trajectories for Indane-Based Scaffolds

The indane scaffold, the core of this compound, is at the center of several active research areas, primarily due to its status as a privileged structure.

Key research trajectories include:

Anticancer Drug Discovery: A significant amount of research focuses on synthesizing and evaluating indane derivatives for their potential as anticancer agents. nih.govarctomsci.com For instance, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors, which can disrupt cancer cell division, and have shown anti-angiogenic and antitumor potency. nih.gov

Anti-Inflammatory Agents: Indane-based molecules have been designed and synthesized as potential anti-inflammatory agents. nih.gov Research has shown that modifications to the indane scaffold can lead to compounds that inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory pathways.

Advanced Materials: The structural rigidity and potential for functionalization make indane derivatives suitable for applications in materials science. Indane-1,3-dione, a related structure, is a versatile building block for compounds used in bioimaging, electronics, and the development of photoinitiators for multiphoton lithography. nih.gov

Tissue Engineering: Researchers are exploring the use of complex molecular scaffolds in tissue regeneration. The design of gradient scaffolds that mimic the biological extracellular matrix is an emerging field where versatile building blocks can play a crucial role. organic-chemistry.org

The continuous development of new synthetic methods to access functionalized indanes underscores the importance of this structural motif in both medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1,3-dihydroinden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(12)7-9-5-3-4-6-10(9)8-11/h1,3-6,12H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFGYUTPIOKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576979 | |

| Record name | 2-Ethynyl-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136121-30-7 | |

| Record name | 2-Ethynyl-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethynyl 2,3 Dihydro 1h Inden 2 Ol and Analogues

Strategies for the Construction of the 2,3-Dihydro-1H-indene Core

The formation of the foundational 2,3-dihydro-1H-indene, also known as the indane, scaffold is a critical first step. Several methodologies have been developed to achieve this, each with its own advantages and applications.

Intramolecular Annulation Reactions Leading to Indanone Derivatives

A prominent strategy for constructing the indane framework involves intramolecular annulation reactions that yield indanone derivatives. rsc.orgacs.org These reactions create the five-membered ring of the indene (B144670) system through the formation of a new carbon-carbon bond within a single molecule. A common precursor for this approach is 2-indanone (B58226), which can be synthesized through various routes, including the acid-catalyzed dehydration of indene glycol. orgsyn.org

One notable method is the palladium-catalyzed intramolecular direct arylation, which uses cyclopropanol-derived homoenolates to form 1-indanones in high yields. rsc.org Another approach involves the rhodium-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which proceeds via a formal [4+1] cycloaddition to furnish a variety of substituted indanone derivatives. organic-chemistry.org Furthermore, domino reactions, such as the intermolecular Friedel–Crafts alkylation and subsequent intramolecular acylation of ethyl cinnamates, can lead to the formation of indanones. rsc.org The resulting indanone can then be reduced to the corresponding 2,3-dihydro-1H-inden-2-ol. For instance, 2-indanone can be treated with sodium borohydride (B1222165) in aqueous methanol (B129727) to produce 2-indanol (B118314) in high yield.

| Precursor | Reagent | Product | Yield |

| 2-Indanone | Sodium Borohydride | 2-Indanol | 96% |

| Cyclopropanol-derived homoenolates | Palladium catalyst | 1-Indanone | High rsc.org |

| α-carbonyl sulfoxonium ylides | Rhodium catalyst | Substituted indanones | - |

| Ethyl cinnamates | - | Indanones | - |

Cyclotrimerization Approaches for Indan-2-ol Backbone Assembly

Cyclotrimerization reactions offer a powerful and convergent pathway to the indan-2-ol backbone. researchgate.net This method involves the [2+2+2] cycloaddition of three alkyne units, or a diyne and a monoalkyne, to construct the aromatic ring of the indane system. researchgate.netnih.gov This strategy is particularly useful for creating highly substituted indanone derivatives. researchgate.net

A key advantage of this approach is the ability to control regioselectivity, leading to specific substitution patterns on the resulting benzene (B151609) ring. nih.gov For instance, the cyclotrimerization of a diyne with a monoalkyne on a solid support has been successfully employed in the synthesis of various indanones. researchgate.net The resulting indanone can then be readily converted to the desired indan-2-ol.

Aldol-Type Condensations and Subsequent Dehydration Pathways

Aldol-type condensation reactions provide another versatile route to the 2,3-dihydro-1H-indene core. wikipedia.org This class of reactions involves the formation of a carbon-carbon bond between two carbonyl compounds, leading to a β-hydroxy aldehyde or ketone. wikipedia.orgresearchgate.net In the context of indene synthesis, an intramolecular aldol (B89426) condensation can be employed to form the five-membered ring.

The reaction typically proceeds under basic or acidic conditions. libretexts.org The initial aldol addition product can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone, which is a key intermediate in the formation of the indene ring. libretexts.orgmasterorganicchemistry.com The mechanism of dehydration can proceed through either an E1 or E2 pathway, depending on the structure of the alcohol and the reaction conditions. youtube.comyoutube.comyoutube.com For example, secondary and tertiary alcohols often dehydrate via an E1 mechanism involving a carbocation intermediate. youtube.comyoutube.com

Introduction of the Ethynyl (B1212043) Moiety

Once the 2,3-dihydro-1H-indene core is established, the next critical step is the introduction of the ethynyl group at the 2-position to yield the target compound, 2-ethynyl-2,3-dihydro-1H-inden-2-ol.

Palladium-Catalyzed Sonogashira Cross-Coupling Methodologies

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, a suitable precursor would be a 2-halo-2,3-dihydro-1H-inden-2-ol, which can be coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene. libretexts.org The trimethylsilyl (B98337) group serves as a protecting group and can be removed under mild conditions to reveal the terminal alkyne. libretexts.org The reaction conditions are generally mild, often carried out at room temperature in the presence of an amine base which can also act as the solvent. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira coupling protocols. organic-chemistry.orgresearchgate.net

| Substrate | Reagent | Catalyst | Product |

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium complex, Copper(I) co-catalyst | Aryl/Vinyl Alkyne |

| 2-Halo-2,3-dihydro-1H-inden-2-ol | Trimethylsilylacetylene | Palladium complex, Copper(I) co-catalyst | 2-(Trimethylsilylethynyl)-2,3-dihydro-1H-inden-2-ol |

Utilization of Ohira-Bestmann Reagents in Terminal Alkyne Synthesis

The Ohira-Bestmann reagent provides an alternative and efficient method for the one-carbon homologation of aldehydes and ketones to terminal alkynes. chem-station.comwordpress.com This reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, reacts with carbonyl compounds under mild basic conditions, such as potassium carbonate in methanol, to afford the corresponding alkyne. chem-station.comsigmaaldrich.com

For the synthesis of this compound, the precursor would be 2-indanone. The reaction of 2-indanone with the Ohira-Bestmann reagent would directly yield the desired terminal alkyne. organic-chemistry.orgstackexchange.com This method is particularly advantageous as it avoids the need for a pre-functionalized indene core (e.g., a halide) and often proceeds in high yields. sigmaaldrich.com The in situ generation of the Ohira-Bestmann reagent from stable precursors has also been developed, enhancing the safety and scalability of this procedure. organic-chemistry.org

| Carbonyl Compound | Reagent | Base | Product |

| Aldehyde/Ketone | Ohira-Bestmann Reagent | Potassium Carbonate | Terminal Alkyne |

| 2-Indanone | Ohira-Bestmann Reagent | Potassium Carbonate | This compound |

Electrophilic Alkynylation via Hypervalent Iodine(III) Reagents

The introduction of an ethynyl group onto a molecular scaffold can be achieved through electrophilic alkynylation, a powerful method that utilizes hypervalent iodine(III) reagents. nih.govrsc.org These reagents, such as ethynylbenziodoxolones (EBX), serve as electrophilic sources of the "alkyne" moiety, reacting with nucleophiles like enolates. nih.gov The reactivity of hypervalent iodine reagents stems from the 3-center-4-electron bond, which is characteristically long, polarized, and weak, rendering the iodine atom highly electrophilic. nih.gov

In the context of synthesizing this compound, the precursor 2,3-dihydro-1H-inden-2-one would be treated with a strong base to generate the corresponding enolate. This enolate then acts as the nucleophile, attacking the electrophilic alkyne of the hypervalent iodine(III) reagent. This process facilitates the direct installation of the ethynyl group at the C2 position of the indanone core. The use of cyclic hypervalent iodine reagents is often preferred due to their enhanced stability. nih.gov

While traditionally, alkynylation reactions relied on nucleophilic acetylides, the development of ethynyl hypervalent iodine reagents has significantly broadened the scope for transferring alkynes as electrophilic synthons. nih.govrsc.org

Stereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key determinant of biological activity or material properties. Several strategies have been developed to achieve this, including asymmetric synthesis, diastereoselective approaches, and the resolution of racemic mixtures.

Asymmetric Synthesis of the Indan-2-ol Stereogenic Center

Asymmetric synthesis aims to create a specific enantiomer directly. One approach involves the asymmetric reduction of a prochiral precursor, such as 2-ethynyl-1H-inden-1-one. While direct literature on the asymmetric synthesis specifically for the this compound stereogenic center is not abundant, related transformations provide valuable insights. For instance, the asymmetric hydrogenation of similar cyclic ketones or the use of chiral catalysts in the alkynylation step itself could potentially afford enantiomerically enriched products. mdpi.comresearchgate.net The development of enzymatic asymmetric synthesis also presents a promising avenue for producing chiral amino acids and could be adapted for other chiral molecules. rsc.org

Diastereoselective Approaches through Chiral Auxiliaries or Catalysis

Diastereoselective methods involve the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent to influence the stereochemical outcome of a reaction. researchgate.netnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the formation of a specific diastereomer. researchgate.net After the desired stereocenter is created, the auxiliary is removed. The effectiveness of a chiral auxiliary depends on its ability to enforce a high degree of facial selectivity during the key bond-forming step. researchgate.net

In the synthesis of chiral this compound, a chiral auxiliary could be attached to the indanone precursor. The subsequent alkynylation reaction would then proceed with a diastereomeric preference, dictated by the steric and electronic properties of the auxiliary. Alternatively, asymmetric catalysis can be employed, where a chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov

Resolution of Racemic Mixtures to Obtain Enantiopure Forms

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One common method is fractional crystallization of diastereomeric salts. google.com This involves reacting the racemic alcohol, this compound, with a chiral resolving agent, typically a chiral acid or base, to form a mixture of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomers can be treated to regenerate the enantiomerically pure alcohol. google.com For instance, cis-(1S,2R)-1-aminoindan-2-ol has been successfully used as a resolving agent for racemic acids. google.com Enzymatic resolution, which utilizes the stereoselectivity of enzymes, is another powerful technique for separating enantiomers. researchgate.net

Functional Group Interconversions and Derivatization Strategies Post-Synthesis

Once this compound is synthesized, the ethynyl group serves as a versatile handle for further chemical modifications. youtube.com

Transformations at the Ethynyl Group (e.g., Hydration, Cycloadditions)

The terminal alkyne of this compound is amenable to a variety of transformations. Hydration of the alkyne, typically catalyzed by mercury or other transition metals, would yield the corresponding methyl ketone, 2-acetyl-2,3-dihydro-1H-inden-2-ol.

Furthermore, the ethynyl group can readily participate in cycloaddition reactions. wikipedia.org For example, the Huisgen 1,3-dipolar cycloaddition with an azide (B81097) would lead to the formation of a triazole ring. nih.gov Other cycloaddition reactions, such as the [2+2+2] cycloaddition, can be employed to construct more complex polycyclic systems. rsc.org These transformations significantly expand the molecular diversity that can be accessed from the parent this compound scaffold.

Chemical Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The tertiary hydroxyl group at the C-2 position of this compound is a prime site for chemical modification, allowing for the synthesis of various ether and ester derivatives. These modifications are crucial for altering the polarity, solubility, and steric profile of the parent compound.

Etherification:

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers. organic-chemistry.orglibretexts.orgharvard.edu This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. organic-chemistry.orgharvard.edu For a tertiary alcohol like this compound, the Williamson ether synthesis is most effective with unhindered primary alkyl halides, such as methyl iodide, to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the alcohol to form the corresponding sodium alkoxide. libretexts.org

A general scheme for the etherification of this compound is presented below:

General Reaction Scheme for Etherification

In this reaction, the alkoxide of this compound, formed by a strong base, attacks the alkyl halide (R-X) to yield the ether derivative.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of the Williamson ether synthesis provide a reliable framework for predicting reaction outcomes. The following table outlines hypothetical reaction parameters for the synthesis of various ether analogues based on established methodologies.

Interactive Data Table: Hypothetical Etherification of this compound

| Alkyl Halide (R-X) | Base | Solvent | Expected Product |

| Methyl Iodide (CH₃I) | NaH | THF | 2-Ethynyl-2-methoxy-2,3-dihydro-1H-indene |

| Ethyl Bromide (C₂H₅Br) | NaH | THF | 2-Ethoxy-2-ethynyl-2,3-dihydro-1H-indene |

| Benzyl Bromide (C₆H₅CH₂Br) | NaH | DMF | 2-(Benzyloxy)-2-ethynyl-2,3-dihydro-1H-indene |

Esterification:

The esterification of this compound can be achieved through various methods, with the Steglich esterification being a particularly mild and effective option for tertiary alcohols. masterorganicchemistry.comnih.gov This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.comnih.gov The reaction proceeds by activating the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. nih.gov

A general representation of the Steglich esterification is as follows:

General Reaction Scheme for Esterification

This reaction illustrates the coupling of this compound with a carboxylic acid, facilitated by DCC and DMAP, to produce an ester and dicyclohexylurea (DCU) as a byproduct.

The mild conditions of the Steglich esterification make it suitable for a wide range of carboxylic acids and sensitive substrates. masterorganicchemistry.com The following table presents potential esterification reactions for this compound with various carboxylic acids.

Interactive Data Table: Hypothetical Steglich Esterification of this compound

| Carboxylic Acid (R-COOH) | Coupling Agent | Catalyst | Expected Product |

| Acetic Acid (CH₃COOH) | DCC | DMAP | 2-Ethynyl-2,3-dihydro-1H-inden-2-yl acetate |

| Benzoic Acid (C₆H₅COOH) | EDC | DMAP | 2-Ethynyl-2,3-dihydro-1H-inden-2-yl benzoate |

| (E)-Cinnamic Acid | EDC | DMAP | 2-Ethynyl-2,3-dihydro-1H-inden-2-yl (E)-cinnamate |

Regioselective Functionalization of the Indane Aromatic Ring

Functionalization of the aromatic ring of this compound and its derivatives opens up avenues for creating a vast array of analogues with tailored electronic and steric properties. Key strategies for achieving regioselective functionalization include directed ortho-metalation and palladium-catalyzed C-H activation.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org For derivatives of this compound, the hydroxyl group itself is a weak DMG. However, it can be converted into a more potent DMG, such as a methoxy (B1213986) or a carbamate (B1207046) group, to direct the lithiation. harvard.edu The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents at a specific position on the aromatic ring. organic-chemistry.org

For instance, if the hydroxyl group is protected as a methoxy ether, this group can direct the lithiation to the C-7 position of the indane ring.

General Reaction Scheme for Directed Ortho-Metalation

In this sequence, the methoxy group directs the lithium reagent to deprotonate the C-7 position, creating an aryllithium intermediate that reacts with an electrophile (E+) to yield the C-7 substituted product.

The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity. The table below illustrates potential functionalizations via DoM on a protected this compound.

Interactive Data Table: Hypothetical Directed Ortho-Metalation of a Protected this compound Derivative

| Directing Group | Organolithium Reagent | Electrophile (E⁺) | Expected C-7 Substituted Product |

| Methoxy (-OCH₃) | n-BuLi/TMEDA | I₂ | 7-Iodo-2-ethynyl-2-methoxy-2,3-dihydro-1H-indene |

| Methoxy (-OCH₃) | n-BuLi/TMEDA | (CH₃)₃SiCl | 2-Ethynyl-2-methoxy-7-(trimethylsilyl)-2,3-dihydro-1H-indene |

| Methoxy (-OCH₃) | n-BuLi/TMEDA | DMF | 2-Ethynyl-2-methoxy-2,3-dihydro-1H-indene-7-carbaldehyde |

Palladium-Catalyzed C-H Functionalization:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.org This methodology can be directed by various functional groups to achieve high regioselectivity. For instance, an amide or a similar directing group can be installed on the indane skeleton to direct the palladium catalyst to a specific C-H bond. Palladium-catalyzed ortho-halogenation, for example, allows for the introduction of bromine or iodine atoms onto the aromatic ring, which can then serve as handles for further cross-coupling reactions. rsc.org

While specific applications to this compound are not readily found in the literature, the general principles can be applied. For example, a derivative with a directing group at a suitable position could undergo palladium-catalyzed ortho-bromination.

General Reaction Scheme for Palladium-Catalyzed Ortho-Halogenation

This scheme shows a directing group guiding the palladium catalyst to selectively brominate the ortho position of the aromatic ring.

The following table provides hypothetical examples of palladium-catalyzed ortho-halogenation on a suitably derivatized this compound.

Interactive Data Table: Hypothetical Palladium-Catalyzed Ortho-Halogenation of a this compound Derivative

| Directing Group | Halogen Source | Palladium Catalyst | Expected Ortho-Halogenated Product |

| Amide | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | Ortho-bromo substituted derivative |

| Pyridine | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Ortho-iodo substituted derivative |

Reaction Mechanisms and Reactivity Profiles of 2 Ethynyl 2,3 Dihydro 1h Inden 2 Ol

Mechanistic Insights into Cyclization Reactions Involving 2-Ethynyl-2,3-dihydro-1H-inden-2-ol Motifs

The rigid framework of the indene (B144670) system combined with the reactive ethynyl (B1212043) and hydroxyl groups makes this molecule a versatile substrate for various cyclization reactions, often leading to the formation of complex polycyclic structures.

Gold catalysts, known for their high affinity for carbon-carbon multiple bonds, are effective in promoting the cycloisomerization of molecules containing the this compound motif. beilstein-journals.org The mechanism typically involves the activation of the alkyne by a gold(I) or gold(III) species. nih.gov This coordination polarizes the alkyne, making it susceptible to nucleophilic attack.

In the context of related systems, gold catalysis can facilitate dual activation, where both the alkyne and another functional group are activated, leading to complex rearrangements. researchgate.net For instance, a phosphinegold(I) complex can activate an alkyne, making it electrophilic, while another gold center can deprotonate a nucleophile, increasing its reactivity. researchgate.net In the case of this compound, the tertiary alcohol can act as an internal nucleophile.

The general mechanism for a gold-catalyzed cycloisomerization of an alkynyl alcohol involves:

Coordination: The gold catalyst coordinates to the ethynyl group.

Nucleophilic Attack: The hydroxyl group attacks the activated alkyne in an intramolecular fashion. This can proceed via a 5-endo-dig or 6-exo-dig pathway, depending on the specific substrate and reaction conditions.

Protodeauration/Rearrangement: The resulting intermediate can then undergo protodeauration to yield the cyclized product and regenerate the active catalyst. Alternatively, further rearrangements can occur.

Hydroalkylation reactions involving this motif would also proceed through a gold-catalyzed activation of the alkyne, followed by an intramolecular attack from the aromatic ring of the indene system, a type of Friedel-Crafts reaction.

The this compound scaffold is well-suited for cascade or domino reactions, where a single synthetic operation generates multiple bond formations in a sequential manner. Such processes are highly efficient in building molecular complexity. nih.govacs.org

For example, a related o-(2-acyl-1-ethynyl)benzaldehyde can undergo a cascade cyclization with amino acid derivatives. nih.govacs.orgnih.gov This process involves the initial formation of an oxazolone, followed by a 1,2-addition at the aldehyde, and culminates in a 5-exo-dig cyclization to form an isobenzofuran. nih.govacs.orgnih.gov While not a direct reaction of this compound, this illustrates the potential for the ethynyl group to participate in complex, multi-step transformations.

A hypothetical cascade reaction involving this compound could be initiated by the activation of the ethynyl group, followed by intramolecular attack by the alcohol. The resulting intermediate could then undergo further reactions, such as rearrangement or subsequent intermolecular reactions.

Electrophilic and Nucleophilic Reactivity of the Ethynyl Functionality

The ethynyl group is a site of high electron density, making it susceptible to attack by electrophiles. However, it can also be deprotonated to form a potent nucleophile.

Electrophilic Addition: The triple bond of the ethynyl group can undergo electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would proceed through a halonium or vinyl cation intermediate, respectively. The regioselectivity of these additions would be influenced by the electronic effects of the indane system.

Nucleophilic Reactivity: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or a Grignard reagent) to form an acetylide. This acetylide is a powerful nucleophile and can react with a variety of electrophiles. nih.govyoutube.com For instance, it can add to carbonyl compounds (aldehydes, ketones) to form new carbon-carbon bonds. nih.govmasterorganicchemistry.comyoutube.com The addition of this acetylide to an α,β-unsaturated carbonyl compound would likely favor a 1,2-addition due to its hard nucleophilic character. youtube.com

The table below summarizes the expected reactivity of the ethynyl group:

| Reaction Type | Reagent | Expected Product |

| Electrophilic Addition | Br₂ | Dibromoalkene derivative |

| Electrophilic Addition | HBr | Bromoalkene derivative |

| Nucleophilic Acetylide Formation | n-BuLi | Lithium acetylide |

| Nucleophilic Addition (from acetylide) | Aldehyde (R-CHO) | Propargylic alcohol |

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol in this compound exhibits typical reactivity for this functional group. msu.edu It is generally resistant to oxidation under standard conditions. However, under acidic conditions, it can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent indane ring system.

This carbocation can then undergo several transformations:

Elimination (E1): Loss of a proton from an adjacent carbon to form an alkene.

Substitution (Sₙ1): Attack by a nucleophile.

Tertiary alcohols are generally difficult to control in Sₙ1 and E1 reactions. msu.edu A common method for substitution involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an Sₙ2 reaction. msu.edu

The table below outlines the reactivity of the tertiary alcohol:

| Reaction Type | Reagent/Conditions | Intermediate/Product |

| Protonation | Strong Acid (e.g., H₂SO₄) | Oxonium ion |

| Carbocation Formation | Loss of H₂O from oxonium ion | Tertiary carbocation |

| E1 Elimination | Heat, acid | Indene derivative with exocyclic double bond |

| Sₙ1 Substitution | Acid, Nucleophile (e.g., Cl⁻) | 2-Chloro-2-ethynyl-2,3-dihydro-1H-indene |

Pericyclic and Radical Reactions Involving the Indene-Ethynyl-Alcohol System

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.commsu.edu The indene-ethynyl-alcohol system could potentially participate in certain types of pericyclic reactions, although these are less common for this specific structural motif. An ene reaction, for instance, could theoretically occur where the ethynyl group acts as the enophile and an appropriate ene component is present. msu.edu However, the steric hindrance around the ethynyl group might impede such reactions.

Radical Reactions: Radical reactions involving this system could be initiated at several sites. libretexts.org For example, a radical initiator could abstract a hydrogen atom from the indane ring to form a carbon-centered radical. The ethynyl group itself can also participate in radical additions. rsc.org For instance, a radical species could add across the triple bond, leading to a vinyl radical. This vinyl radical could then undergo further reactions, such as cyclization or intermolecular trapping. mdpi.com Radical reactions are often initiated by light or radical initiators like AIBN or triethylborane. libretexts.orgmdpi.com

The reactivity in radical reactions is summarized below:

| Reaction Type | Initiation | Potential Intermediate |

| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | Indanyl radical |

| Radical Addition to Alkyne | Radical species (e.g., R•) | Vinyl radical |

Spectroscopic Characterization and Structural Elucidation of 2 Ethynyl 2,3 Dihydro 1h Inden 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A detailed analysis of the ¹H and ¹³C NMR spectra would provide crucial information about the structure of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the indane ring, the hydroxyl (OH) proton, and the acetylenic (C≡CH) proton. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would indicate the electronic environment of the protons, and the coupling constants (J) would reveal connectivity between neighboring protons.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons, the aliphatic carbons of the five-membered ring, the quaternary carbon bearing the hydroxyl and ethynyl (B1212043) groups, and the two carbons of the ethynyl group.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values based on analogous structures, as specific experimental data for the target compound is not available in the searched literature.

| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

| Aromatic CH (4H) | 7.1-7.4 | 120-130 |

| Aromatic C (2C) | - | 140-145 |

| C1-H₂ (2H) | 3.0-3.3 | ~40 |

| C3-H₂ (2H) | 3.0-3.3 | ~40 |

| C2-OH (1H) | Variable | - |

| C2 (quaternary) | - | 70-80 |

| C≡CH (1H) | ~2.5 | 70-75 |

| C≡CH | - | 85-90 |

It is important to reiterate that the values in this table are estimations and have not been experimentally verified from available sources.

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, for instance, between the protons on adjacent carbons in the indane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close match (typically within a few parts per million) would provide strong evidence for the molecular formula.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O |

| Calculated Monoisotopic Mass | 158.0732 u |

Specific experimental HRMS data for this compound is not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can also establish the absolute stereochemistry. As this compound is achiral, this aspect would not be applicable unless a chiral derivative was prepared. No published crystal structure data for this specific compound could be located.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), alkyne (C≡C and ≡C-H), and aromatic (C=C and C-H) groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹, estimated) |

| Hydroxyl (O-H) | Stretching, broad | 3200-3600 |

| Acetylenic (≡C-H) | Stretching, sharp | ~3300 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching | 2850-3000 |

| Alkyne (C≡C) | Stretching, weak | 2100-2260 |

| Aromatic (C=C) | Stretching | 1450-1600 |

This table represents typical IR absorption ranges for these functional groups; a spectrum specific to the target compound is not available.

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 2,3 Dihydro 1h Inden 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indene (B144670) derivatives. nih.govdntb.gov.ua This method allows for accurate predictions of molecular geometries, electronic structures, and spectroscopic properties.

Molecular Geometry Optimization and Conformational Landscapes

Conformational analysis identifies the most stable arrangement of the atoms in space. For 2-Ethynyl-2,3-dihydro-1H-inden-2-ol, this involves determining the preferred orientation of the ethynyl (B1212043) and hydroxyl groups relative to the indan (B1671822) ring system. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for an Indene Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C (aromatic) | 1.38 - 1.40 | |

| C-C (aliphatic) | 1.53 - 1.55 | |

| C-O | ~1.43 | |

| C≡C | ~1.21 | |

| C-C-C (in ring) | 102 - 122 | |

| C-C-O | ~110 |

Note: The values presented are typical for related indane structures and may vary slightly for the specific compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net These calculations are instrumental in predicting how the molecule will interact with other chemical species. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Table 2: Calculated Electronic Properties for a Representative Indene Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and the actual values for this compound would require specific calculations.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com For this compound, the MESP map would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the π-system of the ethynyl group and benzene (B151609) ring, indicating these as likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters but can be computationally expensive for larger molecules. wikipedia.orgresearchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster computational alternative by incorporating some empirical parameters. wikipedia.orgresearchgate.netresearchgate.netscispace.com These methods are particularly useful for preliminary structural optimizations and for studying large molecular systems where ab initio and DFT methods would be too time-consuming. wikipedia.orgresearchgate.netethz.ch However, the accuracy of semi-empirical methods can be limited if the molecule under study is significantly different from those used to parameterize the method. wikipedia.org

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model potential reaction pathways involving this compound. For instance, the cyclization reactions that this class of compounds can undergo can be investigated. nih.gov By mapping the potential energy surface, it is possible to identify the transition states connecting reactants, intermediates, and products.

Characterizing the geometry and energy of these transition states is crucial for understanding the reaction mechanism and predicting reaction rates. For example, in a domino reaction, computational modeling can help elucidate the sequence of bond-forming events, such as the initial attack on the aldehyde followed by cyclization. nih.gov

Prediction and Interpretation of Spectroscopic Data through Quantum Mechanics

Quantum mechanical calculations are highly effective in predicting and interpreting various spectroscopic data for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral peaks. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculated frequencies correspond to specific vibrational modes, such as the O-H stretch, the C≡C stretch of the ethynyl group, and various C-H and C-C vibrations within the indan skeleton. This aids in the assignment of experimental IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which helps in understanding the molecule's photophysical properties.

Table 3: Predicted Spectroscopic Data for a Related Indene Structure

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹³C NMR (ppm) | ~83, ~75 | Ethynyl carbons |

| ¹H NMR (ppm) | ~2.5 | Ethynyl proton |

| IR (cm⁻¹) | ~3300 | ≡C-H stretch |

| IR (cm⁻¹) | ~2100 | C≡C stretch |

| IR (cm⁻¹) | ~3500 | O-H stretch |

Note: These are approximate values based on characteristic chemical shifts and vibrational frequencies.

Chiroptical Properties and Stereochemical Elucidation via Computational Methods

The absolute configuration of a chiral molecule like this compound can be unambiguously determined by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations. nih.govnih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two of the most reliable techniques for this purpose. rsc.org The general methodology involves calculating the theoretical ECD and VCD spectra for both the (R) and (S) enantiomers of the molecule and then comparing them to the experimental spectra of the synthesized or isolated compound. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

The process for the stereochemical elucidation of this compound using computational methods would typically involve the following steps:

Conformational Search: The first and one of the most crucial steps is to identify all possible low-energy conformations of the molecule. The flexibility of the five-membered ring in the indane scaffold and the rotational freedom of the ethynyl and hydroxyl groups necessitate a thorough conformational search. This is often performed using molecular mechanics force fields, followed by geometry optimization of the resulting conformers using Density Functional Theory (DFT).

DFT Calculations: For each low-energy conformer, DFT calculations are performed to obtain optimized geometries, relative energies, and vibrational frequencies. nih.gov A functional such as B3-LYP with a suitable basis set (e.g., aug-cc-pVDZ) is commonly employed for such calculations. nih.gov The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

Calculation of Chiroptical Properties: Using the optimized geometries, the ECD and VCD spectra for each conformer are calculated. Time-dependent DFT (TD-DFT) is the standard method for calculating ECD spectra. nih.gov VCD spectra are calculated from the atomic polar and axial tensors obtained from the DFT frequency calculations.

Boltzmann Averaging: The final theoretical ECD and VCD spectra for each enantiomer are obtained by averaging the spectra of the individual conformers, weighted by their respective Boltzmann populations. This provides a single theoretical spectrum for the (R)-enantiomer and its mirror image for the (S)-enantiomer.

Comparison with Experimental Data: The calculated ECD and VCD spectra are then compared with the experimental spectra. A good agreement between the signs and relative intensities of the Cotton effects (in ECD) or the VCD bands allows for the confident assignment of the absolute configuration of the synthesized or isolated sample.

For a molecule like this compound, the chromophores responsible for the ECD signals would be the phenyl ring of the indane system and the ethynyl group. The VCD spectrum, on the other hand, would provide information about the stereochemistry around the chiral center through the vibrational modes of the entire molecule, including the characteristic C-H and C≡C stretching frequencies of the ethynyl group and the O-H stretching of the alcohol.

While specific research findings on the computational chiroptical properties of this compound are not available in the published literature, the table below illustrates the type of data that would be generated in such a study.

Table 1: Hypothetical Comparison of Experimental and Calculated Chiroptical Data for (R)-2-Ethynyl-2,3-dihydro-1H-inden-2-ol

| Technique | Experimental Data | Calculated Data (TD-DFT/B3LYP) |

| ECD | λ (nm) | Δε |

| 270 | +2.5 | |

| 235 | -4.1 | |

| 210 | +1.8 | |

| VCD | ν (cm⁻¹) | ΔA x 10⁻⁴ |

| 3305 (O-H) | +1.2 | |

| 3250 (≡C-H) | -0.8 | |

| 1450 (CH₂) | +0.5 |

It is important to note that the accuracy of the computational predictions can be influenced by several factors, including the choice of DFT functional and basis set, the completeness of the conformational search, and the modeling of solvent effects. mdpi.com Therefore, a careful and systematic computational study is essential for the reliable stereochemical elucidation of chiral molecules like this compound. nih.govnih.gov The study of chiral tertiary alcohols, in particular, can be challenging, and the combination of experimental measurements and high-level computational analysis provides a robust framework for overcoming these difficulties. rsc.orgresearchgate.net

Applications of 2 Ethynyl 2,3 Dihydro 1h Inden 2 Ol As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diversified Polycyclic Hydrocarbons and Heterocycles

The ethynyl (B1212043) group of 2-ethynyl-2,3-dihydro-1H-inden-2-ol serves as a key reactive handle for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. nih.gov These classes of compounds are of significant interest due to their presence in natural products, pharmaceuticals, and materials science. nih.gov

The synthesis of these complex structures often involves cascade reactions initiated at the ethynyl moiety. For instance, Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions can be employed to introduce a variety of substituents, which can then participate in intramolecular cyclization reactions to form new rings. nih.gov The indane framework provides a rigid scaffold upon which these new cyclic systems can be built, leading to a high degree of stereochemical control in some cases.

Research has demonstrated the utility of similar propargyl alcohol derivatives in the synthesis of various heterocyclic systems. For example, the reaction of propargyl alcohols with appropriate substrates can lead to the formation of furans, pyrroles, and pyridines. While direct examples utilizing this compound in the synthesis of a wide array of polycyclic hydrocarbons and heterocycles are still emerging, the established reactivity of its core structure points towards its significant potential in this area.

Table 1: Examples of Polycyclic and Heterocyclic Systems Potentially Accessible from this compound

| Target System | Potential Synthetic Strategy | Key Reactions |

| Substituted Naphthalenes | Sonogashira coupling followed by intramolecular cyclization | Sonogashira coupling, electrophilic cyclization |

| Indolo[2,3-a]quinolizine Analogs | Multi-step synthesis involving Pictet-Spengler type reactions | Pictet-Spengler reaction, cyclization |

| Fused Pyran and Furan Rings | Intramolecular hydroalkoxylation/hydroarylation of the alkyne | Transition-metal catalyzed cyclization |

| Polycyclic Aromatic Hydrocarbons | Diels-Alder reactions with suitable dienes | Diels-Alder cycloaddition |

Role in the Construction of Molecular Rods and Supramolecular Architectures for Self-Assembly Studies

The rigid and linear nature of the ethynyl group in this compound makes it an excellent component for the construction of molecular rods. These are elongated, rigid molecules that are of great interest in materials science and nanotechnology for their potential applications in molecular electronics, liquid crystals, and as components of supramolecular architectures. nih.gov

The synthesis of such molecular rods often involves the iterative coupling of building blocks like this compound. The terminal alkyne allows for facile connection to other molecular fragments through reactions like Glaser or Eglinton coupling to form diacetylene linkages, or Sonogashira coupling to introduce aromatic spacers. The indane unit provides a bulky, three-dimensional element that can influence the packing and self-assembly of these rods in the solid state or at interfaces. nih.gov

The resulting supramolecular architectures can exhibit a range of interesting properties, such as the formation of well-ordered two-dimensional crystalline structures at liquid/solid interfaces. nih.gov The specific arrangement of the molecules is dictated by a combination of intermolecular forces, including van der Waals interactions, hydrogen bonding (potentially involving the hydroxyl group), and π-π stacking. dovepress.commdpi.com The ability to modify the indane core or introduce functional groups at the terminus of the molecular rod allows for fine-tuning of these interactions and the resulting self-assembled structures.

Integration into the Synthesis of Functionalized Indenes and Indane-Based Ligands

This compound is a valuable precursor for the synthesis of a wide variety of functionalized indenes and indane-based ligands. beilstein-journals.orgresearchgate.net These compounds are important in various fields, including catalysis, where they can serve as ligands for transition metals, and in medicinal chemistry, where the indene (B144670) and indane scaffolds are found in many biologically active molecules. beilstein-journals.orgresearchgate.net

The synthetic utility of this compound in this context lies in the reactivity of both the ethynyl and hydroxyl groups. The alkyne can be transformed into a variety of other functional groups. For example, hydration of the alkyne can yield a ketone, while reduction can produce an ethyl group. The hydroxyl group can be eliminated to form an indene, or it can be used as a handle for further functionalization.

The combination of these transformations allows for the creation of a diverse library of substituted indenes and indanes. For instance, the synthesis of multifunctional indenes with different functional groups at various positions has been explored, although it can be a complex endeavor. beilstein-journals.orgscilit.com The use of well-defined precursors like this compound can provide a more direct and controlled route to these valuable compounds.

Table 2: Functional Group Transformations of this compound for Ligand Synthesis

| Reagent/Condition | Product Type | Potential Application |

| H2, Pd/C | 2-Ethyl-2,3-dihydro-1H-inden-2-ol | Building block for saturated ligands |

| H2O, H+/Hg2+ | 2-Acetyl-2,3-dihydro-1H-inden-2-ol | Precursor for Schiff base ligands |

| Acid or Base | 2-Ethynyl-1H-indene | Dienophile in cycloaddition reactions |

| R-X, Coupling Catalyst | 2-(R-ethynyl)-2,3-dihydro-1H-inden-2-ol | Precursor for extended π-systems |

Contributions to the Synthesis of Biologically Relevant Scaffold Analogs

The indane and indole (B1671886) scaffolds are present in a wide range of biologically active natural products and synthetic molecules. nih.govresearchgate.net this compound provides a versatile starting material for the synthesis of analogs of these important compounds. The ability to introduce diverse functionality through the ethynyl group allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

For example, the indane core is a key feature of certain retinoic acid receptor α agonists. mdpi.com By modifying the structure of this compound, it is possible to synthesize novel indane derivatives and evaluate their biological activity. Similarly, the indole nucleus is a cornerstone of many pharmaceuticals. nih.govnih.gov The ethynyl group of this compound can be utilized in cyclization reactions to construct the indole ring system, leading to the formation of novel indole-containing compounds.

The synthesis of complex, biologically relevant scaffolds often involves multi-step sequences and the use of sophisticated synthetic methodologies. nih.gov The incorporation of building blocks like this compound can streamline these synthetic routes and provide access to a wider range of molecular diversity.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for environmentally benign and economically viable processes. nih.govresearchgate.netjddhs.com For 2-ethynyl-2,3-dihydro-1H-inden-2-ol, a key research focus will be the development of sustainable synthetic methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Current approaches to similar propargylic alcohols often rely on organometallic reagents that can be sensitive and generate stoichiometric byproducts. nih.gov Future research could explore catalytic, atom-economical routes. For instance, the direct ethynylation of 2-indanone (B58226) using greener acetylene (B1199291) surrogates or catalyst systems that operate in aqueous media or under solvent-free conditions would represent a significant advancement. researchgate.net The use of recyclable catalysts, such as heteropolyacids or supported metal nanoparticles, could further enhance the sustainability of the synthesis. researchgate.net Biocatalytic methods, employing enzymes like alcohol dehydrogenases for the enantioselective reduction of a corresponding ethynyl (B1212043) ketone precursor, also present a promising green alternative. acs.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Ethynylation | High atom economy, reduced waste | Catalyst cost and stability, selectivity |

| Green Solvents/Solvent-free | Reduced environmental impact, simplified purification | Reaction kinetics and solubility issues |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme stability and availability, substrate scope |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems will be crucial for unlocking the synthetic utility of this compound and its derivatives. A primary focus will be on achieving high levels of enantioselectivity in its synthesis, as the stereochemistry of the tertiary alcohol center is expected to be critical for its biological activity and material properties.

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective synthesis of tertiary propargylic alcohols. nih.gov The application of such catalysts to the synthesis of this compound from 2-indanone and an appropriate ethynyl source could provide a direct and highly enantioselective route. nih.gov Furthermore, transition-metal catalysis, particularly with copper, has shown great promise in the enantioselective synthesis of propargylic ethers and related compounds. acs.org The development of tailored chiral ligands for copper or other transition metals could enable highly selective transformations of the ethynyl group in this compound. acs.org

Advanced In Silico Screening and Design for Derivatization

Computational chemistry and in silico screening are poised to play a pivotal role in accelerating the discovery of novel applications for this compound. mdpi.com These methods allow for the rapid evaluation of virtual libraries of derivatives, predicting their potential biological activities and material properties before their actual synthesis, thus saving significant time and resources. ijpsjournal.com

By using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can design derivatives with optimized properties. nih.govmdpi.com For instance, in silico screening could be employed to identify derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This approach has been successfully used to design novel inhibitors for various targets. nih.gov The insights gained from these computational studies can guide the synthesis of the most promising candidates for further experimental evaluation.

Table 2: In Silico Tools and Their Applications

| Tool | Application |

|---|---|

| Molecular Docking | Predicts binding modes and affinities of derivatives to biological targets. ijpsjournal.com |

| QSAR | Relates chemical structure to biological activity to guide the design of more potent compounds. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the molecule and its interactions with its environment. |

Integration into Materials Science for Novel Functional Properties

The presence of a reactive ethynyl group makes this compound a valuable building block for the creation of novel functional materials. The alkyne moiety can participate in a variety of polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Glaser coupling, to form polymers with unique architectures and properties.

A patent for related ethynyl-substituted aromatic compounds suggests that the resulting polymers can exhibit high thermal stability, making them potentially useful as dielectric coatings for electronic components. google.com The rigid indane backbone of this compound could impart desirable mechanical and thermal properties to the resulting polymers. Furthermore, the hydroxyl group offers a handle for further functionalization, allowing for the tuning of the material's properties, such as solubility, processability, and compatibility with other materials. The synthesis of polymers from cyclic carbonates derived from propargylic alcohols and carbon dioxide also presents a green route to new polyurethanes and polycarbonates. rsc.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental for controlling the outcome of its reactions and for designing new synthetic applications. Future research should focus on detailed mechanistic studies of its key reactions, such as additions to the ethynyl group, substitutions at the propargylic position, and rearrangements.

Computational modeling, including density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and activation energies. mdpi.comnih.gov These theoretical studies, in conjunction with experimental investigations (e.g., kinetic studies, isotopic labeling), will allow for a comprehensive understanding of the factors that control the regio- and stereoselectivity of its transformations. This knowledge will be instrumental in the rational design of new catalytic systems and synthetic methodologies for the efficient and selective synthesis of complex molecules derived from this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.